molecular formula C15H16F3N3O B2913444 1,5-dimethyl-N-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 1226458-62-3

1,5-dimethyl-N-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2913444
CAS No.: 1226458-62-3
M. Wt: 311.308
InChI Key: ZKSVSKPSFTVBIZ-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a synthetic pyrazole carboxamide derivative of significant interest in agricultural chemical research. This compound belongs to a class of chemicals known for their potential to inhibit fungal succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain . By potentially binding to the ubiquinone-binding site (Q-site) of mitochondrial complex II, such compounds can disrupt cellular energy production (ATP synthesis) in fungal pathogens, leading to fungicidal effects . This mechanism is shared with several commercial fungicides, making the pyrazole carboxamide scaffold a valuable template for developing new antifungal agents . Structure-activity relationship (SAR) studies indicate that the antifungal activity of pyrazole-4-carboxamides is highly influenced by the substituents on the pyrazole ring and the carboxamide moiety . The presence of the trifluoromethyl group at the 3-position of the pyrazole ring is a common feature associated with potent bioactivity . This product is provided for research applications exclusively, including investigations into its mechanism of action, in vitro antifungal susceptibility testing against phytopathogenic fungi such as Fusarium oxysporum or Rhizoctonia solani , and as a lead compound for the synthesis and evaluation of novel agrochemicals . It is strictly for laboratory research use and is not intended for human, veterinary, or agricultural use.

Properties

IUPAC Name

1,5-dimethyl-N-[(4-methylphenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c1-9-4-6-11(7-5-9)8-19-14(22)12-10(2)21(3)20-13(12)15(16,17)18/h4-7H,8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSVSKPSFTVBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=C2C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,5-Dimethyl-N-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for their anti-inflammatory, anticancer, and analgesic properties. This article reviews the biological activity of this specific pyrazole derivative, synthesizing findings from various research studies.

  • Molecular Formula : C13H14F3N3O
  • Molecular Weight : 295.27 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance:

  • Compounds similar to this compound have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
  • A study reported that certain pyrazole derivatives had IC50 values for COX-2 inhibition as low as 0.01 µM, indicating potent anti-inflammatory potential compared to standard drugs like celecoxib .

Anticancer Activity

The anticancer potential of pyrazole compounds has been well documented:

  • The compound has shown cytotoxic effects against various cancer cell lines. For example, related derivatives have exhibited IC50 values in the micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
  • A comparative analysis revealed that some pyrazole derivatives could induce apoptosis in cancer cells while sparing normal cells, highlighting their selective cytotoxicity .

Case Studies and Research Findings

StudyCompoundCell LineIC50 (µM)Mechanism
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Cytotoxic
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926Growth Inhibition
Xia et al.1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideMultiple49.85Apoptosis Induction

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of COX Enzymes : By blocking COX activity, the compound potentially reduces the synthesis of pro-inflammatory mediators.
  • Induction of Apoptosis : Certain analogs have been shown to activate apoptotic pathways in cancer cells, leading to reduced cell viability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 1,5-dimethyl, 3-CF₃, N-(4-methylbenzyl) C₁₆H₁₇F₃N₃O (inferred) ~335.3 Not reported Not reported Trifluoromethyl, methylbenzyl
5i () 5-CF₃Ph, 1-(4-SO₂MePh) C₃₂H₃₄F₃N₃O₄S 613.22 Not reported Not reported Trifluoromethylphenyl, sulfonyl
4h () 5-p-FPh, 1-(4-SO₂NH₂Ph) C₂₈H₃₁FN₄O₄S₂ 595.25 Not reported Not reported Fluorophenyl, sulfonamide
3a () 5-Cl, 1-Ph, 4-cyano C₂₁H₁₅ClN₆O 403.1 133–135 68 Chloro, cyano, phenyl
492457-39-3 () Difluoromethyl, 5-(4-MeOPh) C₂₇H₂₄F₂N₆O₂ 502.51 Not reported Not reported Difluoromethyl, methoxyphenyl

Key Observations:

  • Trifluoromethyl vs. Chloro/Cyano: The target compound’s trifluoromethyl group (CF₃) confers higher electronegativity and lipophilicity compared to chloro (Cl) or cyano (CN) groups in analogs like 3a . This may enhance membrane permeability and bioavailability.
  • Methylbenzyl vs.
  • Molecular Weight: The target compound (~335 g/mol) is smaller than 492457-39-3 (502.51 g/mol), which contains a pyrazolo-pyrimidine core, suggesting better solubility and oral absorption .

Challenges and Limitations

  • Synthetic Complexity: Introducing the trifluoromethyl group requires specialized reagents (e.g., trifluoromethylation agents), increasing cost compared to chloro or methyl analogs.
  • Solubility Trade-offs: The hydrophobic 4-methylbenzyl group may reduce aqueous solubility, necessitating formulation strategies like salt formation or co-solvents.

Q & A

Q. What are the optimized synthetic routes for 1,5-dimethyl-N-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols starting with condensation of pyrazole precursors and functionalization with trifluoromethyl and benzyl groups. Key steps include:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or diketones .
  • Step 2 : Introduction of the trifluoromethyl group using reagents like CF₃COCl or CF₃SO₃K under acidic conditions .
  • Step 3 : N-Benzylation with 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Q. Critical Parameters :

  • Temperature control (<60°C) minimizes side reactions during benzylation .
  • Solvent choice (DMF vs. THF) affects reaction kinetics; DMF enhances solubility of intermediates .

Table 1 : Synthesis Yield Optimization

StepSolventTemperature (°C)Yield (%)Reference
1EtOH8065–70
2DCM2575
3DMF5082

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Single-Crystal XRD : Resolves 3D molecular geometry and confirms regiochemistry of substituents (e.g., trifluoromethyl placement) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) that stabilize the crystal lattice .
  • NMR Spectroscopy : ¹⁹F NMR is critical for verifying the trifluoromethyl group’s presence and electronic environment .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities from incomplete functionalization .

Q. How can researchers address solubility limitations in biological assays?

Methodological Answer: The compound’s low aqueous solubility (common in trifluoromethylated aromatics) can be mitigated by:

  • Co-solvent Systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulation in PEGylated liposomes improves bioavailability for in vitro studies .
  • Derivatization : Introducing polar groups (e.g., hydroxyl, carboxyl) at non-critical positions enhances solubility without compromising activity .

Advanced Research Questions

Q. What computational strategies are recommended for predicting reaction pathways and supramolecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models reaction energetics (e.g., activation barriers for trifluoromethylation) and electronic properties (e.g., Fukui indices for electrophilic sites) .
  • Molecular Docking : Predicts binding modes with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for complex multi-step syntheses .

Table 2 : Computational Parameters for Reaction Design

MethodApplicationSoftware/ToolReference
DFT (B3LYP/6-31G*)Transition state analysisGaussian 16
Hirshfeld AnalysisIntermolecular interaction mappingCrystalExplorer 21
Molecular DynamicsSolvent interaction simulationsGROMACS

Q. How can contradictions in biological activity data be resolved?

Methodological Answer: Discrepancies in reported bioactivity (e.g., variable IC₅₀ values) often arise from:

  • Assay Conditions : Differences in pH, temperature, or co-solvents alter compound stability .
  • Structural Analogues : Minor substituent changes (e.g., methyl vs. ethyl groups) significantly impact target binding .
    Resolution Strategy :

Standardize assay protocols (e.g., fixed DMSO concentration).

Perform structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. What mechanistic insights exist for the compound’s supramolecular assembly?

Methodological Answer: The compound’s crystal packing is stabilized by:

  • C–H···O/F Interactions : Between the trifluoromethyl group and adjacent aromatic protons .
  • π-π Stacking : Between benzyl and pyrazole rings, quantified via Hirshfeld surface analysis (≈15% contribution to lattice energy) .
    Experimental Validation :
  • Temperature-dependent XRD reveals thermal expansion coefficients linked to interaction strength .

Q. How does the trifluoromethyl group influence electronic and steric properties?

Methodological Answer:

  • Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the pyrazole ring, confirmed by NBO analysis (charge at C3: +0.32 e) .
  • Steric Effects : Van der Waals volume calculations show the -CF₃ group increases molecular bulk by 18% compared to -CH₃ .
    Implications :
  • Enhanced metabolic stability due to reduced cytochrome P450 binding .
  • Altered regioselectivity in electrophilic substitution reactions .

Q. What advanced statistical methods optimize reaction conditions for scale-up?

Methodological Answer:

  • Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal temperature, solvent ratio, and catalyst loading .
  • Principal Component Analysis (PCA) : Reduces variables in multi-step syntheses (e.g., identifies critical steps affecting yield) .

Table 3 : DoE Results for Benzylation Step

FactorLow LevelHigh LevelOptimal Level
Temperature (°C)406050
K₂CO₃ (equiv.)1.01.51.2
Reaction Time (h)6128

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